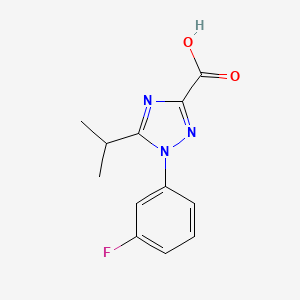

1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

説明

特性

IUPAC Name |

1-(3-fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEGZPJXQJJULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Steps:

- Formation of hydrazide or hydrazine intermediates.

- Cyclization to form the 1,2,4-triazole ring.

- Introduction or retention of substituents such as fluorophenyl and isopropyl groups.

- Final purification and characterization to confirm structure and purity.

Preparation Methods Specific to 1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Starting Materials and Precursors

- 3-Fluorophenyl hydrazine or hydrazide derivatives: These provide the fluorophenyl substituent at N-1.

- Isopropyl-containing carboxylic acid derivatives or alkyl halides: To introduce the isopropyl group at the 5-position.

- Carboxylic acid or ester functionalities: For the 3-carboxylic acid group.

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Hydrazide formation | Room temperature to reflux; solvents like ethanol or DMF | Reaction of hydrazine with acid chlorides or esters |

| Cyclization to triazole ring | Heating (80–120 °C), acidic/basic catalysis, solvents like ethanol or DMSO | Dehydrating agents or catalysts improve yield |

| Carboxylic acid introduction | Hydrolysis under acidic or basic conditions | Ester hydrolysis or oxidation methods |

| Purification | Recrystallization from ethanol or chromatographic methods | Ensures high purity and removal of side products |

Optimization of temperature, solvent, and catalyst choice is critical to maximize yield and purity. For example, continuous flow methods have been reported to enhance yield and safety in triazole synthesis, avoiding chromatography and enabling scale-up.

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR): Confirms the presence of fluorophenyl, isopropyl, and triazole ring protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Melting Point (mp): Provides purity indication; related compounds show melting points around 165–245 °C depending on substitution.

- Infrared Spectroscopy (IR): Identification of characteristic triazole and carboxylic acid functional groups.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Hydrazide formation + Cyclization | Reaction of fluorophenyl hydrazine with acid derivatives followed by cyclization to triazole ring | Straightforward, well-established | Requires careful control of conditions |

| “Click” Chemistry (for triazoles) | Copper-catalyzed azide-alkyne cycloaddition followed by functional group transformations | High regioselectivity, mild conditions | More common for 1,2,3-triazoles, adaptation needed |

| Continuous Flow Synthesis | Metal-free, atom-economical synthesis under flow conditions | High yield, scalable, safe handling | Requires specialized equipment |

Research Findings and Notes

- The presence of the fluorine atom on the phenyl ring influences the electronic properties and reactivity during synthesis, often requiring mild conditions to preserve the substituent.

- Isopropyl substitution at the 5-position can be introduced via alkylation or by using isopropyl-substituted acid precursors.

- Continuous flow synthesis methods represent an advance in sustainable and efficient production, minimizing hazardous intermediates and improving scalability.

- Purity and structural confirmation rely heavily on combined spectroscopic techniques to ensure the correct substitution pattern and ring formation.

化学反応の分析

1-(3-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antifungal Activity

Triazoles have been extensively studied for their antifungal properties. Research indicates that derivatives of 1H-1,2,4-triazoles exhibit significant antifungal activity against various fungal strains. A study demonstrated that certain triazole analogs showed promising results against Candida species and Aspergillus species, suggesting that 1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid could be effective in treating fungal infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies focusing on Polo-like kinase 1 (Plk1), a target in cancer therapy, have identified triazole-based compounds that inhibit Plk1 activity effectively . The incorporation of the 3-fluorophenyl group may enhance the selectivity and potency of these compounds against cancer cells.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Recent research highlights the importance of VEGFR inhibitors in cancer therapy due to their role in angiogenesis. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit VEGFR activity. These studies indicate that triazole derivatives can effectively reduce tumor vascularization and growth .

Case Study 1: Antifungal Efficacy

A study published in ResearchGate explored several new triazole analogs, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Case Study 2: Anticancer Activity

In a preclinical study focused on Plk1 inhibitors, a series of triazole-based compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results showed that compounds with structural similarities to this compound demonstrated potent inhibition of cell proliferation in vitro .

作用機序

The mechanism of action of 1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied.

類似化合物との比較

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-carboxylic acids are highly dependent on substituents at the 1- and 5-positions of the triazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

Substituent Electronic Effects :

- The trichloromethyl group in fenchlorazole (C₉H₅Cl₅N₃O₂) is strongly electron-withdrawing, enhancing binding affinity but reducing solubility .

- The isopropyl group in the target compound increases lipophilicity (predicted logP ~2.5), favoring membrane permeability compared to polar groups like pyridyl in the anti-inflammatory analog .

Biological Activity :

- The trifluoromethyl substituent in the 4-chlorophenyl analog (C₁₀H₆ClF₃N₃O₂) correlates with high antitumor activity (68.09% growth inhibition in NCI-H522 cells) .

- Fluorine at the phenyl 3-position (target compound) may improve metabolic stability compared to chlorine in fenchlorazole, which is prone to dehalogenation .

Triazole Isomerism: The target compound is a 1,2,4-triazole, whereas antitumor analogs like C₁₀H₆ClF₃N₃O₂ are 1,2,3-triazoles.

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target compound | 265.25 | ~2.5 | 2 (COOH, NH) | 5 |

| Fenchlorazole | 386.42 | ~3.8 | 1 (COOH) | 4 |

| 1-(4-Chlorophenyl)-5-(trifluoromethyl) | 296.62 | ~3.2 | 1 (COOH) | 5 |

| 5-Phenyl-1-(3-pyridyl) derivative | 278.26 | ~1.8 | 2 (COOH, NH) | 6 |

*logP values estimated using fragment-based methods.

- Solubility : The target compound’s isopropyl group may reduce aqueous solubility compared to pyridyl-containing analogs (e.g., C₁₄H₁₀N₄O₂), which benefit from the hydrophilic pyridine ring .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism likely extends the half-life of the target compound compared to chlorinated derivatives like fenchlorazole .

生物活性

1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their applications in agriculture as fungicides and in medicine as antifungal agents. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13FN2O2

- Molecular Weight : 248.257 g/mol

- CAS Number : 1155460-50-6

Antifungal Properties

Triazole compounds are primarily recognized for their antifungal activities. This compound exhibits potent antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The mechanism involves the inhibition of cytochrome P450 enzymes, which are essential for ergosterol biosynthesis. Studies indicate that derivatives of triazoles can effectively combat various fungal strains, including Candida and Aspergillus species.

Antibacterial Activity

Recent investigations have shown that this compound displays significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol synthesis | |

| Antibacterial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 breast cancer cells |

Case Study: Anticancer Mechanism

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant alterations in cell morphology and viability. The compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers, confirming the compound's potential as an anticancer therapeutic agent.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted thiosemicarbazides or hydrazine derivatives with carboxylic acid precursors. For example, microwave-assisted synthesis has been employed for analogous triazole derivatives to enhance reaction efficiency and yield . Modifications at the 3-fluorophenyl and isopropyl substituents can be achieved using protective group strategies or direct functionalization of pre-formed triazole cores . Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can spectroscopic methods be utilized to confirm the structure of this compound?

- X-ray crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar triazole-thione derivatives (e.g., bond angles and torsion angles) .

- NMR spectroscopy : The 3-fluorophenyl group exhibits distinct -NMR shifts (~-110 to -120 ppm), while the isopropyl group shows characteristic splitting in -NMR (δ 1.2–1.4 ppm for methyl protons) .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z consistent with CHFNO) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

The carboxylic acid moiety confers pH-dependent solubility, with improved solubility in alkaline buffers (e.g., phosphate buffer, pH 7.4). Stability studies should assess hydrolysis of the triazole ring under acidic/alkaline conditions and photodegradation in UV light. Derivatives with similar structures exhibit stability in DMSO at -20°C for long-term storage .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Using software like GOLD, researchers can model interactions between the triazole core and target proteins (e.g., enzymes or receptors). The 3-fluorophenyl group may engage in hydrophobic interactions, while the carboxylic acid can form hydrogen bonds with catalytic residues. Partial flexibility of the ligand and protein side chains should be incorporated to account for induced-fit binding . Validation against known crystallographic data (e.g., PDB entries) is essential to ensure docking reliability .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Ester prodrugs : Masking the carboxylic acid as an ethyl ester improves membrane permeability, as seen in related triazole derivatives .

- Heterocyclic fusion : Introducing pyrazole or morpholine rings (e.g., at the isopropyl position) can modulate lipophilicity and metabolic stability .

- Metal coordination : Chelation with transition metals (e.g., Cu) may enhance antibacterial or anticancer activity .

Q. How do substituents on the triazole ring influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -F) : The 3-fluorophenyl substituent enhances metabolic stability and target affinity via reduced electron density on the triazole ring .

- Bulkier substituents (e.g., isopropyl) : Steric effects can restrict rotational freedom, favoring bioactive conformations. Comparative studies with methyl or phenyl analogs show reduced activity, highlighting the importance of steric bulk .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., for COX-2 or HIV protease) using recombinant enzymes .

- Cytotoxicity : MTT or SRB assays in cancer cell lines, with IC values compared to reference drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。